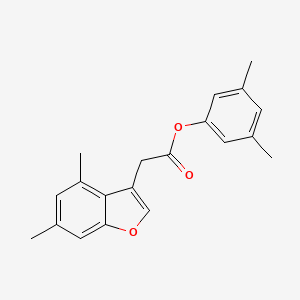![molecular formula C19H20BrClN2O3S B4233058 1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4233058.png)
1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide
説明
1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BPIP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of BPIP is based on its ability to block the activity of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the activity of this receptor, BPIP can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
BPIP has been shown to have a number of biochemical and physiological effects in various cell types. For example, BPIP has been shown to modulate calcium signaling in neuronal cells, which can affect synaptic transmission and plasticity. BPIP has also been shown to affect lipid metabolism in adipocytes, which can lead to changes in energy metabolism.
実験室実験の利点と制限
One of the main advantages of using BPIP in lab experiments is its high selectivity for the sigma-1 receptor. This means that it can specifically target this receptor without affecting other receptors or cellular processes. However, one limitation of using BPIP is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving BPIP. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's disease. By studying the effects of BPIP on the sigma-1 receptor in these diseases, researchers may be able to develop new treatments or therapies. Another area of interest is the role of the sigma-1 receptor in cancer, where BPIP has been shown to have anti-tumor effects in certain cell types. Further research is needed to determine the potential applications of BPIP in cancer therapy.
科学的研究の応用
BPIP has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of BPIP is in the field of neuroscience, where it has been used to study the role of the sigma-1 receptor in the brain. BPIP is a highly selective sigma-1 receptor antagonist, which means that it can specifically target this receptor and block its activity. By using BPIP, researchers have been able to study the role of the sigma-1 receptor in various neurological disorders, such as Alzheimer's disease and depression.
特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c1-13-17(21)5-2-6-18(13)22-19(24)14-4-3-11-23(12-14)27(25,26)16-9-7-15(20)8-10-16/h2,5-10,14H,3-4,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZVNEFDTDBJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4232980.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4232991.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4232998.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4233005.png)
![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B4233031.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233039.png)
amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)
![4-[3-{4-[(methylsulfonyl)amino]phenyl}-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4233046.png)
![1-(4-hydroxy-3-methoxy-2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4233053.png)
![ethyl 6-({[2-(4-chlorophenyl)ethyl]amino}methyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4233065.png)
![N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4233077.png)
